molecular formula C7H6IN3 B6252131 5-iodo-4-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1303426-83-6

5-iodo-4-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B6252131
CAS No.: 1303426-83-6
M. Wt: 259
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Description

5-iodo-4-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of an iodine atom at the 5th position and a methyl group at the 4th position of the pyrrolo[2,3-d]pyrimidine ring system. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodo-4-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the iodination of a precursor pyrrolopyrimidine compound. One common method involves dissolving 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in dimethylformamide (DMF) and adding N-iodosuccinimide (NIS) at 0°C. The reaction mixture is then stirred at room temperature overnight, followed by the addition of a saturated sodium thiosulfate solution to quench the reaction. The product is filtered, washed with water, and dried under vacuum to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-iodo-4-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Cyclization Reactions: It can form new ring systems through cyclization reactions.

Common Reagents and Conditions

    N-iodosuccinimide (NIS): Used for iodination reactions.

    Dimethylformamide (DMF): Common solvent for reactions involving pyrrolopyrimidines.

    Sodium thiosulfate: Used to quench iodination reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

5-iodo-4-methyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-iodo-4-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with molecular targets such as kinases and enzymes. The compound can inhibit the activity of these targets by binding to their active sites, leading to the modulation of cellular signaling pathways. For example, it has been shown to induce apoptosis in cancer cells by activating proapoptotic proteins and downregulating antiapoptotic proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the iodine atom and the methyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its binding affinity to molecular targets and improve its pharmacological properties.

Properties

CAS No.

1303426-83-6

Molecular Formula

C7H6IN3

Molecular Weight

259

Purity

95

Origin of Product

United States

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